molecular formula C15H17F2N3O B213970 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B213970
M. Wt: 293.31 g/mol
InChI Key: HCQBQQIRKVYXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and is a member of the pyrazole-based compounds family. DFP-10825 has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, DFP-10825 reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
DFP-10825 has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DFP-10825 has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and inflammation. Furthermore, DFP-10825 has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of DFP-10825 is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool in the study of inflammation and pain. Additionally, DFP-10825 has been shown to possess antitumor effects, making it a potential therapeutic agent for the treatment of cancer. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

DFP-10825 has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications. One possible direction for future research is the development of DFP-10825 as a therapeutic agent for the treatment of cancer. Additionally, future research should focus on improving the solubility of DFP-10825, which would make it a more viable therapeutic agent. Furthermore, the exact mechanism of action of DFP-10825 should be further elucidated to better understand its pharmacological effects.

Synthesis Methods

The synthesis of DFP-10825 involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethylbenzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding pyrazole derivative. The pyrazole derivative is then reacted with difluoromethyl iodide and sodium hydride to form the final product, DFP-10825. The overall yield of the synthesis is approximately 40%.

Scientific Research Applications

DFP-10825 has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and antitumor effects. DFP-10825 has been tested in various animal models of inflammation and pain, where it has been shown to reduce inflammation and pain. Additionally, DFP-10825 has been tested in various cancer cell lines, where it has been shown to induce cell death and inhibit tumor growth.

properties

Product Name

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Molecular Formula

C15H17F2N3O

Molecular Weight

293.31 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C15H17F2N3O/c1-9-5-4-6-12(11(9)3)18-14(21)8-20-10(2)7-13(19-20)15(16)17/h4-7,15H,8H2,1-3H3,(H,18,21)

InChI Key

HCQBQQIRKVYXHD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C)C

Origin of Product

United States

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